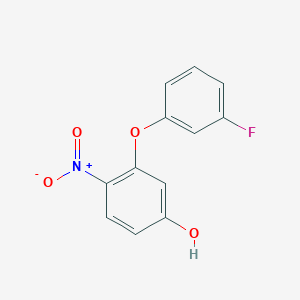
3-(3-Fluorophenoxy)-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluorophenoxy)-4-nitrophenol is an organic compound that features both a fluorophenoxy group and a nitrophenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenoxy)-4-nitrophenol typically involves the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom on the phenoxy ring.
A common method involves the nitration of 3-fluorophenol to produce 3-fluoro-4-nitrophenol, followed by the reaction with phenol under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenoxy)-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: Conversion of the phenol group to a quinone derivative.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Halogenation or alkylation of the phenoxy ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation can be achieved using halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of 3-(3-Fluorophenoxy)-4-quinone.
Reduction: Formation of 3-(3-Fluorophenoxy)-4-aminophenol.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
3-(3-Fluorophenoxy)-4-nitrophenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(3-Fluorophenoxy)-4-nitrophenol exerts its effects involves interactions with specific molecular targets. For example, the nitrophenol group can participate in redox reactions, while the fluorophenoxy group can enhance the compound’s stability and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities.
Comparison with Similar Compounds
Similar Compounds
3-(3-Trifluoromethylphenoxy)-4-nitrophenol: Similar structure but with a trifluoromethyl group instead of a fluorine atom.
3-(3-Chlorophenoxy)-4-nitrophenol: Similar structure but with a chlorine atom instead of a fluorine atom.
3-(3-Bromophenoxy)-4-nitrophenol: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
3-(3-Fluorophenoxy)-4-nitrophenol is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H8FNO4 |
|---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
3-(3-fluorophenoxy)-4-nitrophenol |
InChI |
InChI=1S/C12H8FNO4/c13-8-2-1-3-10(6-8)18-12-7-9(15)4-5-11(12)14(16)17/h1-7,15H |
InChI Key |
ZCAWQHVIVJBGLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=C(C=CC(=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















